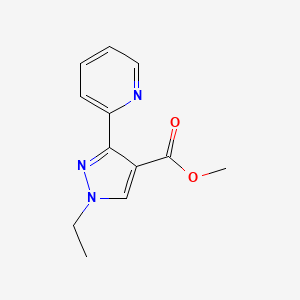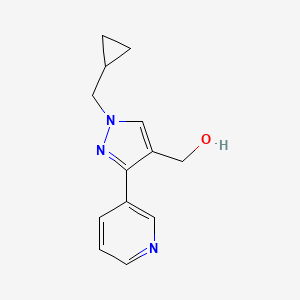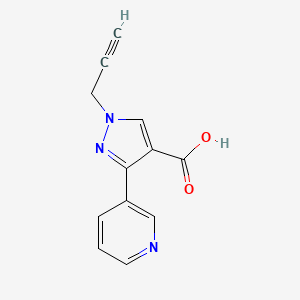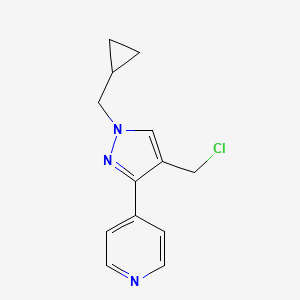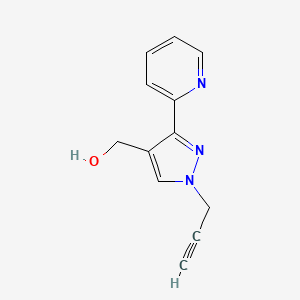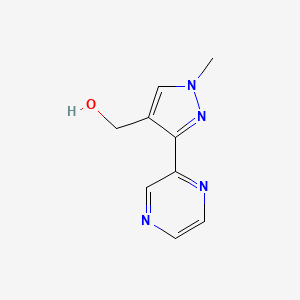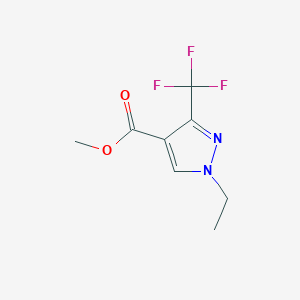![molecular formula C10H15ClF3NO2 B1482704 2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one CAS No. 2098106-98-8](/img/structure/B1482704.png)
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one
Overview
Description
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP) is a synthetic compound that has recently been studied in laboratory experiments. 2CP1-TFMP is a fluorinated analog of 2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one (2CP1-TFMP), which is a piperidine-based compound. This compound has been studied for its potential use in various scientific research applications, such as drug design, drug delivery, and drug metabolism.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for testing and quality control . Its structural specificity makes it valuable for developing assays that measure the presence and concentration of similar compounds in drug formulations.
Medicinal Chemistry
In medicinal chemistry, it serves as a precursor for synthesizing potential therapeutic agents. The trifluoromethyl group and the piperidine ring are common motifs in drugs that target central nervous system disorders .
Biological Studies
The compound’s ability to act as a bioactive molecule makes it a candidate for biological studies, particularly in understanding ligand-receptor interactions within the body .
Chemical Synthesis
It is used in chemical synthesis to create complex molecules. The presence of multiple functional groups allows for selective reactions that can lead to a variety of end products .
Analytical Benchmarking
Due to its unique chemical structure, it can be used as a benchmark in analytical chemistry to develop new methods for compound detection and quantification .
Neuropharmacology
The compound’s structure suggests potential use in neuropharmacology as a modulator of neurotransmitter systems, which could lead to new treatments for neurological conditions .
Agrochemical Research
In agrochemical research, such compounds can be modified to create new pesticides or herbicides . The chloro and hydroxy groups offer sites for further chemical modifications .
Material Science
Lastly, in material science, this compound could be investigated for its potential in creating novel polymers with unique properties due to the presence of the piperidine ring and other functional groups .
properties
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(16)15-5-3-9(17,4-6-15)10(12,13)14/h7,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIXRKQIWRDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





